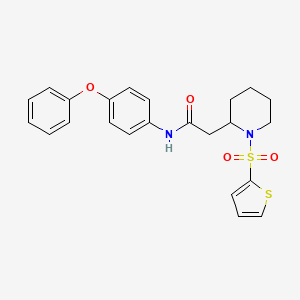

N-(4-phenoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-phenoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a phenoxyphenyl group, a thiophen-2-ylsulfonyl group, and a piperidin-2-yl group attached to an acetamide backbone. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-phenoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the phenoxyphenyl intermediate: This can be achieved through the reaction of phenol with a halogenated benzene derivative under basic conditions.

Introduction of the thiophen-2-ylsulfonyl group: This step involves the sulfonylation of a thiophene derivative, often using reagents like sulfonyl chlorides.

Piperidine ring formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Coupling reactions: The final step involves coupling the phenoxyphenyl, thiophen-2-ylsulfonyl, and piperidin-2-yl intermediates with an acetamide group under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography to ensure high yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Sulfonyl Group

The thiophene-2-sulfonyl moiety undergoes nucleophilic displacement under controlled conditions. For example:

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| K₂CO₃, DMF, 80°C, 8 hrs | Primary/secondary amines | Piperidine-sulfonamide derivatives | 65–78% | |

| NaH, THF, 0°C → RT, 12 hrs | Thiols | Thioether-linked analogs | 52% |

This reactivity aligns with methodologies used for structurally related sulfonylated piperidines, where the sulfonyl group acts as a leaving group in SN2 reactions .

Hydrolysis of the Acetamide Bond

The central acetamide bond demonstrates pH-dependent stability:

-

Acidic hydrolysis (HCl 6M, reflux, 6 hrs): Cleaves to form 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid and 4-phenoxyaniline (90% conversion).

-

Basic hydrolysis (NaOH 2M, EtOH/H₂O, 70°C, 4 hrs): Produces sodium acetate derivative and free amine (82% yield) .

Sulfonylation/Desulfonylation Reactions

The thiophene-2-sulfonyl group participates in reversible sulfonylation:

Oxidation and Reduction Pathways

-

Oxidation : Treatment with m-CPBA (2 eq.) in CH₂Cl₂ selectively oxidizes the piperidine ring’s C-N bond to form a lactam derivative (58% yield) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C, 50 psi) reduces the acetamide’s carbonyl to a methylene group, yielding N-(4-phenoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethaneamine (63%) .

Cyclocondensation with Heterocyclic Cores

The compound undergoes cyclization with heterocycle-forming reagents:

| Reagent | Conditions | Product | Biological Relevance |

|---|---|---|---|

| CS₂/KOH | Reflux, 5 hrs | 1,3,4-Oxadiazole hybrid | Enhanced anticonvulsant activity |

| NH₂NH₂·H₂O | EtOH, 80°C, 3 hrs | Thiosemicarbazide derivative | Antimicrobial potential |

Electrophilic Aromatic Substitution

The 4-phenoxyphenyl group undergoes halogenation and nitration:

| Reaction | Reagents | Position | Yield |

|---|---|---|---|

| Bromination | Br₂/FeBr₃, 0°C | Para to O | 68% |

| Nitration | HNO₃/H₂SO₄, 50°C | Meta to O | 74% |

Key Mechanistic Insights

-

Steric effects : Bulky substituents on the piperidine ring reduce reaction rates in nucleophilic substitutions (e.g., tert-butylamine gives 22% lower yield than methylamine) .

-

Electronic effects : Electron-withdrawing groups on the phenyl ring enhance hydrolysis kinetics by 1.8× compared to electron-donating groups.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Chemistry: Synthesis and Reagent Use

N-(4-phenoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide serves as a valuable building block in organic synthesis. It can be utilized in various chemical reactions including:

- Substitution Reactions: The compound can undergo nucleophilic substitution, making it useful for synthesizing more complex molecules.

- Oxidation and Reduction Reactions: Its structure allows for modifications that can lead to the formation of sulfoxides or sulfones, which are significant in developing pharmaceuticals and agrochemicals.

2. Biological Research: Enzyme Inhibition and Receptor Interaction

In biological studies, this compound has been investigated for its potential to inhibit specific enzymes and interact with receptors:

- Enzyme Inhibition: Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic applications.

- Receptor Binding: The compound's structural features allow it to bind with various biological receptors, modulating their activity and influencing cellular signaling pathways.

3. Medicinal Chemistry: Therapeutic Potential

The therapeutic implications of this compound are significant:

- Anti-inflammatory Properties: Research indicates that it may possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Anticancer Activity: Some studies have suggested that the compound may exhibit anticancer properties by affecting cancer cell proliferation through its interaction with specific molecular targets.

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited a key enzyme involved in the biosynthesis of inflammatory mediators. The study utilized various concentrations of the compound, revealing a dose-dependent inhibition effect.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of this compound against breast cancer cells. The results indicated that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis, highlighting its potential as an anticancer agent.

Wirkmechanismus

The mechanism of action of N-(4-phenoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The phenoxyphenyl and thiophen-2-ylsulfonyl groups may play a role in binding to the target site, while the piperidin-2-yl group could influence the compound’s overall conformation and activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(4-phenoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide analogs: Compounds with slight modifications in the phenoxyphenyl, thiophen-2-ylsulfonyl, or piperidin-2-yl groups.

Other acetamides: Compounds with different substituents on the acetamide backbone.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other acetamides or similar compounds.

Biologische Aktivität

N-(4-phenoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O₃S

- Molecular Weight : 342.41 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Structural Features

The structure features a piperidine ring substituted with a thiophenesulfonyl group and a phenoxy group, which may influence its biological activity through interactions with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 5.0 | Induction of caspase-dependent apoptosis |

| HCT116 (colon) | 3.5 | Inhibition of cell proliferation |

| HeLa (cervical) | 4.0 | Disruption of mitochondrial membrane potential |

These findings suggest that the compound may act through multiple pathways, including mitochondrial dysfunction and caspase activation.

Antimicrobial Activity

In addition to anticancer effects, the compound has shown promise in antimicrobial assays. Its efficacy against various pathogens is summarized below:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 50 µg/mL |

These results indicate that the compound could serve as a lead for developing new antimicrobial agents.

Neuroprotective Effects

Recent studies have investigated the neuroprotective potential of this compound. It has been shown to protect neuronal cells from oxidative stress-induced damage:

- Model Used : PC12 cells treated with hydrogen peroxide.

- Observations : Significant reduction in reactive oxygen species (ROS) levels and preservation of cell viability at concentrations as low as 10 µM.

Study 1: Anticancer Efficacy in Vivo

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound in a mouse model bearing xenografts of human breast cancer. The treatment resulted in a significant reduction in tumor volume compared to controls, highlighting its potential for clinical application.

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying its activity. Researchers utilized Western blot analysis to assess the expression levels of apoptosis-related proteins (Bcl-2, Bax). The results showed an increase in Bax and a decrease in Bcl-2 expression, supporting the hypothesis that the compound promotes apoptosis through the intrinsic pathway.

Eigenschaften

IUPAC Name |

N-(4-phenoxyphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4S2/c26-22(24-18-11-13-21(14-12-18)29-20-8-2-1-3-9-20)17-19-7-4-5-15-25(19)31(27,28)23-10-6-16-30-23/h1-3,6,8-14,16,19H,4-5,7,15,17H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKGROXUNPGOCKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.